4-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase ix (caix) , and receptors like fibroblast growth factor receptor 1 (FGFR1) . These targets play crucial roles in cellular processes such as regulation of pH and cell proliferation.
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function . For instance, it might inhibit the activity of enzymes or receptors, thereby modulating the cellular processes they are involved in.
Biochemical Pathways
Related compounds have been shown to impact pathways associated with glucose metabolism and cell proliferation . The compound’s interaction with its targets could lead to downstream effects on these and potentially other pathways.
Result of Action
Similar compounds have been found to exhibit effects such as reduced blood glucose levels and decreased cell proliferation , suggesting potential therapeutic applications in conditions like diabetes and cancer.
Biochemical Analysis
Biochemical Properties
4-methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family. This compound has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation, differentiation, and survival . The inhibition of these receptors by this compound leads to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cellular growth and survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In particular, this compound has demonstrated significant anti-proliferative effects on breast cancer cells, leading to cell cycle arrest and programmed cell death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and the modulation of enzyme activity. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . The inhibition of FGFRs by this compound leads to the suppression of key signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on FGFRs and continues to suppress cancer cell proliferation and migration . Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of alternative signaling pathways, which can mitigate its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dose titration to achieve optimal therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of this compound and its metabolites can influence their bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and half-life in the bloodstream . The localization and accumulation of this compound in specific tissues can impact its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound can influence its ability to modulate gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution reactions to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIKWYIVQUDQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646637 | |
Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-76-9 | |
Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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